Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid

Fragment-based drug discovery Physicochemical properties Building block utility

This specific pyrazolo[4,3-b]pyridine-6-carboxylic acid (MW 163.13) is an essential fragment for drug discovery (TargetMol FL0169) and a key intermediate in synthesizing kinase inhibitors cited in Pfizer & Genentech patents. Its unsubstituted core and precise 6-carboxylic acid position are critical, as positional isomers show vastly different biological activity. It enables SAR studies via amide/ester derivatization and Curtius rearrangement to novel imidazo-pyrazolo-pyridines. For metabolic disease research, it is implicated in ACC inhibitor patents (e.g., WO2011058473). This is the definitive scaffold for lead generation.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 1256807-59-6
Cat. No. B578518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid
CAS1256807-59-6
Synonyms1H-Pyrazolo[4,3-b]pyridine-6-carboxylicacid
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=C(C=NC2=C1NN=C2)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)(H,11,12)
InChIKeyVATYKCRPUNUKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic Acid: Technical Baseline and Procurement-Relevant Profile


1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS: 1256807-59-6) is a heterocyclic building block with a fused pyrazole-pyridine core and a carboxylic acid functional group . It is recognized as a fragment molecule (TargetMol FL0169) suitable for fragment-based drug discovery, with a molecular weight of 163.13 g/mol, well within the ideal range for fragment libraries . The compound is commercially available from multiple reputable vendors at purities of 95-97% .

Why Generic Substitution of 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic Acid Fails


Simple substitution of this compound with other pyrazolopyridine carboxylic acids or similar heterocyclic scaffolds is not scientifically defensible. The specific fusion pattern ([4,3-b] vs. [3,4-b]) and the precise position of the carboxylic acid group (6-position) are critical determinants of biological activity, as demonstrated in kinase inhibitor development where positional isomerism profoundly impacts target binding and selectivity [1]. Furthermore, the unsubstituted nature of the core scaffold makes it a versatile starting point for derivatization, but this also means that close analogs like 3-bromo or 3-amino derivatives exhibit different reactivity and downstream synthetic pathways . The following quantitative evidence establishes where this specific compound provides measurable differentiation.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic Acid


Fragment Compliance and Synthetic Efficiency: Favorable Physicochemical Profile vs. Typical Heterocyclic Fragments

1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid possesses a molecular weight of 163.13 g/mol, placing it well within the 'rule of three' ideal for fragments (<300 Da) . This is lower than many common heterocyclic fragments like 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (215.03 g/mol) . Additionally, it demonstrates excellent solubility in DMSO and DMF, enabling seamless integration into high-throughput parallel synthesis and combinatorial chemistry workflows .

Fragment-based drug discovery Physicochemical properties Building block utility

Synthetic Tractability: Documented Yield and Conversion Pathway vs. Alternative Scaffolds

A published synthesis route from the corresponding methyl ester (methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate) to the target carboxylic acid proceeds with a reported yield of approximately 21% . While this yield may appear modest, it represents a validated pathway for accessing the free acid from a more readily available ester precursor, enabling subsequent amide coupling and other derivatization reactions central to medicinal chemistry campaigns .

Medicinal chemistry Synthetic methodology Building block utility

Pharmaceutical Industry Adoption: Demonstrated Utility in Pfizer and Genentech Patent Portfolios

This specific compound is explicitly cited in multiple patents from major pharmaceutical companies, including Pfizer Inc. (WO2011/58473 A1, US2012/108619 A1) and Genentech, Inc. (WO2013/130935 A1) [1]. This citation in high-value intellectual property portfolios serves as a strong signal of its utility as a privileged scaffold in drug discovery, particularly in kinase inhibitor programs [2]. Such explicit citation is not observed for many closely related positional isomers.

Kinase inhibitors Patent analysis Pharmaceutical intermediates

Solubility Profile: Moderate Polar Solvent Solubility and Hygroscopic Nature

The compound exhibits moderate solubility in polar solvents such as water and methanol, and excellent solubility in DMSO and DMF . It is also noted to be hygroscopic, requiring storage in dry conditions . The melting point is reported in the range of 240-244 °C . These properties contrast with more hydrophobic pyrazolopyridine derivatives lacking the carboxylic acid group, which may have better solubility in organic solvents but poor aqueous solubility.

Physicochemical properties Formulation Handling

Optimal Application Scenarios for 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic Acid


Fragment-Based Drug Discovery (FBDD) and Hit Generation

This compound's low molecular weight (163.13 g/mol), favorable solubility profile, and presence of hydrogen bond donors/acceptors make it an ideal fragment for screening libraries. It serves as a validated starting point for lead generation against kinases and other targets [1].

Kinase Inhibitor Medicinal Chemistry Programs

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in kinase inhibitor design. This specific carboxylic acid derivative has been explicitly utilized in Pfizer and Genentech patents [1]. It can be used to synthesize amide derivatives, esters, and other analogs for structure-activity relationship (SAR) studies [2].

Synthesis of Bioactive Heterocycles via Curtius Rearrangement

5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic acids (derived from the target compound) can undergo Curtius rearrangement with diphenylphosphorylazide to yield 1-substituted imidazo[4,5-b]pyrazolo[3,4-e]pyridine-6(5H)-ones in yields of 67-80% [1]. This route provides access to a new class of heterocyclic compounds with potential biological activity.

Development of Acetyl-CoA Carboxylase (ACC) Inhibitors

The scaffold is implicated in patent literature concerning ACC inhibitors (e.g., WO2011058473) [1]. This suggests utility in metabolic disease research, where ACC is a validated target for obesity, diabetes, and cancer.

Quote Request

Request a Quote for 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.